molecular formula C7H4Cl2N2S B1421295 3,5-Dichloro-4-thiocyanatoaniline CAS No. 7494-00-0

3,5-Dichloro-4-thiocyanatoaniline

Cat. No.: B1421295
CAS No.: 7494-00-0
M. Wt: 219.09 g/mol
InChI Key: AUQLKWHRBNNOEH-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-thiocyanatoaniline is an organic compound with the molecular formula C7H4Cl2N2S and a molecular weight of 219.09 g/mol It is characterized by the presence of two chlorine atoms and a thiocyanate group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-4-thiocyanatoaniline can be synthesized through electrophilic thiocyanation of anilines. One efficient and eco-friendly method involves the use of N-bromosuccinimide (NBS) and potassium thiocyanate (KSCN) as reagents . The reaction is typically carried out in acetonitrile at room temperature with irradiation for 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-thiocyanatoaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiocyanate group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-4-thiocyanatoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-thiocyanatoaniline involves its interaction with specific molecular targets. The thiocyanate group can form bonds with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets are still under investigation, but its reactivity with sulfur-containing compounds is of particular interest .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

3,5-Dichloro-4-thiocyanatoaniline is unique due to the presence of both chlorine and thiocyanate groups on the aniline ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, which are not observed in other dichloroaniline derivatives .

Properties

IUPAC Name

(4-amino-2,6-dichlorophenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-5-1-4(11)2-6(9)7(5)12-3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQLKWHRBNNOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)SC#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675034
Record name 4-Amino-2,6-dichlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7494-00-0
Record name 4-Amino-2,6-dichlorophenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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